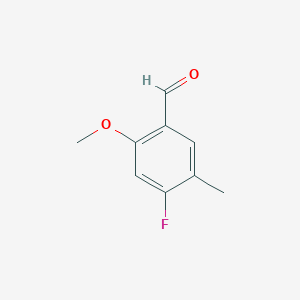
4-Fluoro-2-methoxy-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 4-fluoro-2-methoxy-5-methylbenzene using a Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents to introduce the formyl group into the aromatic ring.
Another method involves the oxidation of 4-fluoro-2-methoxy-5-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the benzyl alcohol to the corresponding aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Fluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Fluoro-2-methoxy-5-methylbenzoic acid
Reduction: 4-Fluoro-2-methoxy-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Fluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and mechanism of aldehyde dehydrogenases.
Medicine: It is explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of agrochemicals and materials with specific functional properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Fluoro-2-methoxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may act as a substrate for enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The presence of the fluorine atom can influence the reactivity and selectivity of these enzymatic reactions by altering the electronic properties of the aromatic ring.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-methoxybenzaldehyde
- 4-Fluoro-5-methoxy-2-methylbenzaldehyde
- 4-Methoxy-2-methylbenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Uniqueness
4-Fluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which combines the electron-withdrawing effect of the fluorine atom with the electron-donating effects of the methoxy and methyl groups. This combination results in distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
生物活性
4-Fluoro-2-methoxy-5-methylbenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This compound's unique structure, featuring a fluorine atom and methoxy group, may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
This compound has the following chemical structure:
- Molecular Formula : C9H9F O2
- Molecular Weight : 168.17 g/mol
The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to penetrate biological membranes, thereby affecting its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the selective fluorination of the corresponding methoxy-substituted benzaldehyde. Recent studies have explored various methodologies for its synthesis, including metal-free oxidative fluorination techniques that yield high purity and efficiency .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted benzaldehydes can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes .
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer activity. The compound's structural features could facilitate interactions with DNA or other cellular targets involved in proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Potential interaction with DNA | |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |
Study on Antimicrobial Efficacy
A study published in the Journal of Chemical Biology evaluated the antimicrobial efficacy of various substituted benzaldehydes, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Gram-positive bacteria .
Anticancer Evaluation
A recent investigation assessed the cytotoxic effects of this compound on pancreatic cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : The aromatic structure may allow for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The aldehyde functional group may interact with nucleophilic sites on enzymes, inhibiting their activity and altering metabolic pathways .
属性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC 名称 |
4-fluoro-2-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 |
InChI 键 |
ZUALERHBOURZFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















